[trans-3-Fluorocyclopentyl]methanol
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Overview
Description
[trans-3-Fluorocyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a fluorine atom at the trans-3 position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [trans-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorination at the trans-3 position. Subsequent hydroxylation can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as copper or nickel-based systems can be employed to enhance the efficiency of the fluorination and hydroxylation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
[trans-3-Fluorocyclopentyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [trans-3-Fluorocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[cis-3-Fluorocyclopentyl]methanol: Differing in the spatial arrangement of the fluorine atom.
[trans-3-Chlorocyclopentyl]methanol: Substitution of fluorine with chlorine.
[trans-3-Fluorocyclopentyl]ethanol: Replacement of the methanol group with an ethanol group.
Uniqueness: [trans-3-Fluorocyclopentyl]methanol is unique due to the specific positioning of the fluorine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The trans configuration provides distinct stereochemical properties that can affect its interactions and applications.
Properties
IUPAC Name |
[(1R,3R)-3-fluorocyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCIWOGJGUWHI-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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